molecular formula C4H2Cl2O2S2 B142095 5-Chlorothiophene-2-sulfonyl chloride CAS No. 2766-74-7

5-Chlorothiophene-2-sulfonyl chloride

Cat. No.: B142095
CAS No.: 2766-74-7
M. Wt: 217.1 g/mol
InChI Key: SORSTNOXGOXWAO-UHFFFAOYSA-N
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Description

5-Chlorothiophene-2-sulfonyl chloride (CAS: 2766-74-7) is a sulfur-containing heterocyclic compound with the molecular formula C₄H₂Cl₂O₂S₂ and a molecular weight of 217.08 g/mol . It features a thiophene ring substituted with a chlorine atom at the 5-position and a sulfonyl chloride group at the 2-position. This compound is a moisture-sensitive, pale yellow to colorless liquid with a density of 1.623 g/mL at 25°C and a boiling point of 112–117°C .

Preparation Methods

5-Chlorothiophene-2-sulfonyl chloride can be synthesized from 2-chlorothiophene by reacting it with chlorosulfonic acid in the presence of phosphorus pentachloride . The reaction conditions typically involve maintaining a controlled temperature to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

5-Chlorothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives. Common reagents include amines and alcohols.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under

Biological Activity

5-Chlorothiophene-2-sulfonyl chloride is a significant compound in organic synthesis, particularly as an intermediate in pharmaceutical development. Its biological activity has been explored in various contexts, revealing its potential in drug synthesis and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Overview of this compound

This compound is a sulfonyl chloride derivative of thiophene, characterized by its unique chemical structure that allows for diverse reactivity. It is primarily utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . The compound is moisture-sensitive and should be stored under controlled conditions to maintain its reactivity.

The mechanism of action for this compound largely depends on its application in synthetic pathways. It can participate in various reactions including:

  • Substitution Reactions : Reacts with nucleophiles such as amines and alcohols to form amides and esters.
  • Hydrolysis : Hydrolyzes to form 5-chloro-2-thiophenecarboxylic acid in the presence of water.
  • Esterification : Forms esters when reacted with alcohols under acidic conditions.

Pharmaceutical Synthesis

This compound is integral to the synthesis of numerous pharmaceuticals. Notably, it is involved in the production of:

  • Anticancer drugs
  • Antiparasitic agents
  • Anti-HIV medications
  • Alzheimer's disease treatments , specifically as a precursor for γ-secretase inhibitors .

Case Study: Rivaroxaban Synthesis

Rivaroxaban, an anticoagulant, is synthesized using this compound as an intermediate. Research has shown that this compound's presence must be carefully monitored due to its potential genotoxicity. The synthesis process involves intricate reactions that highlight the compound's utility in drug development.

Antimicrobial and Cytotoxic Properties

Recent studies have evaluated derivatives synthesized from this compound for their antimicrobial and cytotoxic properties:

  • Cytotoxicity Studies : Compounds derived from this sulfonyl chloride were tested against various cancer cell lines (e.g., HeLa, MCF-7) and demonstrated significant cytotoxic effects .
CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF-722
Compound CA-54918

Biochemical Pathways

The biological activity of this compound can be attributed to its interactions with various enzymes and proteins. Thiophene derivatives are known to influence:

  • Cell signaling pathways
  • Gene expression
  • Cellular metabolism

These interactions can lead to significant physiological effects, making them valuable in therapeutic contexts .

Computational Chemistry Insights

Computational chemistry has played a crucial role in understanding the interactions and potential biological activities of this compound derivatives. Molecular modeling techniques have been employed to predict binding affinities and optimize structures for enhanced biological activity .

Scientific Research Applications

5-Chlorothiophene-2-sulfonyl chloride is a versatile compound with significant applications in various fields including organic synthesis, pharmaceuticals, and agrochemicals. This article explores its applications, supported by data tables and case studies, highlighting its importance in scientific research.

Organic Synthesis

This compound serves as a crucial intermediate in organic synthesis. It is utilized for the preparation of various sulfonamide compounds and heteroaromatic derivatives. Its reactivity allows for the formation of diverse chemical structures through coupling reactions.

Case Study: Heteroarylation
Research has shown that this compound can effectively couple with various heteroarenes, yielding products like 1-methyl-2-(thiophen-2-yl)pyrrole with notable yields (up to 62%) . This demonstrates its utility in synthesizing complex organic molecules.

Pharmaceutical Applications

The compound is particularly notable for its role in drug development. It has been employed in synthesizing γ-secretase inhibitors, which are being investigated for their potential in treating Alzheimer's disease .

Case Study: Antiproliferative Activity
A study highlighted the antiproliferative effects of a derivative containing this compound against hepatoma cell lines. The compound exhibited half-maximal inhibitory concentrations (IC50) ranging from 1.65 to 2.89 μM across different cell lines, indicating strong potential as an anticancer agent .

Agrochemicals

In agrochemical applications, this compound is used to synthesize herbicides and fungicides. Its ability to modify biological activity makes it valuable for developing new agricultural chemicals that target specific pests or diseases.

Dyestuffs

This compound is also utilized in the dye industry for producing various colorants. Its sulfonyl group enhances the solubility and stability of dyes, making them more effective for textile applications.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Organic SynthesisIntermediate for synthesizing sulfonamides and heteroaromatic compoundsYields of up to 62% in coupling reactions
PharmaceuticalsDevelopment of γ-secretase inhibitors for Alzheimer's treatmentIC50 values of 1.65 to 2.89 μM against hepatoma cells
AgrochemicalsSynthesis of herbicides and fungicidesPotential for targeted pest control
DyestuffsProduction of soluble and stable dyesEnhanced effectiveness in textile applications

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-Chlorothiophene-2-sulfonyl chloride, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via sulfonation of 2-chlorothiophene using chlorosulfonic acid in the presence of phosphorus pentachloride (PCl₅). Key factors include maintaining anhydrous conditions, controlling the reaction temperature (typically 0–5°C to prevent side reactions), and stoichiometric ratios of reagents to minimize byproducts like over-sulfonated derivatives . Post-synthesis purification via fractional distillation or recrystallization in non-polar solvents enhances purity.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm the sulfonyl chloride group’s presence and substituent positions.
  • FT-IR to identify characteristic S=O stretching (~1370 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
  • HPLC with UV detection (λ = 254 nm) to quantify purity and detect trace impurities like unreacted thiophene derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound is corrosive and releases toxic gases (e.g., HCl, SOₓ) upon decomposition. Key precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Storage: Keep in airtight, light-resistant containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the reactivity of this compound compare with other sulfonyl chlorides in nucleophilic substitution reactions?

The electron-withdrawing chlorine substituent enhances electrophilicity at the sulfur center, making it more reactive toward amines and alcohols than non-halogenated analogs. Kinetic studies using stopped-flow techniques can quantify reaction rates with nucleophiles (e.g., aniline) under varying solvents (e.g., DCM vs. THF) and temperatures .

Q. What are the common byproducts formed during the synthesis of this compound, and how can they be identified and mitigated?

Byproducts include:

  • Polysulfonated derivatives (e.g., di-sulfonyl chlorides) from excess chlorosulfonic acid.
  • Hydrolysis products (e.g., sulfonic acids) due to moisture exposure. Mitigation strategies:
  • Optimize reagent stoichiometry (1:1.2 thiophene:PCl₅).
  • Use GC-MS or LC-QTOF to detect and quantify impurities .

Q. What strategies can be employed to analyze the environmental persistence and degradation pathways of this compound in aquatic ecosystems?

Conduct hydrolysis studies at varying pH (4–10) and temperatures (20–40°C) to measure half-lives. Advanced techniques:

  • LC-MS/MS to identify degradation products (e.g., 5-chlorothiophene-2-sulfonic acid).
  • QSAR modeling to predict bioaccumulation (log P = -7.7) and ecotoxicity (e.g., LC₅₀ for aquatic organisms) .

Q. How can researchers design experiments to study the hydrolysis kinetics of this compound under varying pH and temperature conditions?

  • Prepare buffered solutions (pH 2–12) and monitor hydrolysis via conductivity (to track HCl release) or UV-Vis spectroscopy (loss of sulfonyl chloride absorbance).
  • Apply pseudo-first-order kinetics models to derive rate constants and activation energy (Arrhenius plots) .

Q. What are the challenges in synthesizing sulfonamide derivatives from this compound, and how can reaction conditions be optimized for regioselectivity?

Challenges include competing reactions at the thiophene ring’s chlorine or sulfonyl group. Optimization strategies:

  • Use bulky amines (e.g., tert-butylamine) to sterically hinder undesired substitutions.
  • Employ microwave-assisted synthesis to enhance reaction specificity and reduce time .

Q. How can computational chemistry tools be applied to predict the reactivity and potential toxicity of this compound derivatives?

  • DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and identify reactive sites.
  • Molecular docking (AutoDock Vina) to assess binding affinity with biological targets (e.g., enzymes inhibited by sulfonamides) .

Q. What analytical techniques are most effective for detecting trace impurities in this compound, and how should method validation be approached?

  • GC-MS for volatile impurities (e.g., residual solvents).
  • ICP-MS for heavy metal contaminants (e.g., Pd from catalysts).
    Validate methods per ICH guidelines (accuracy, precision, LOD/LOQ) using spiked samples .

Comparison with Similar Compounds

Sulfonyl chlorides based on thiophene and related heterocycles exhibit distinct reactivity, stability, and applications depending on substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
5-Chlorothiophene-2-sulfonyl chloride (2766-74-7) C₄H₂Cl₂O₂S₂ 217.08 Cl (5-position), SO₂Cl (2-position) Versatile intermediate in drug synthesis .
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride (166964-33-6) C₉H₆Cl₂O₂S₂ 281.18 Cl (5), CH₃ (3), SO₂Cl (2) Enhanced aromatic stability; potential in materials science .
5-Chloro-2-thiophenesulfonyl fluoride (108158-05-0) C₄H₂ClFO₂S₂ 200.63 Cl (5), SO₂F (2) Fluoride’s bioorthogonality for click chemistry .
5-(Phenylsulfonyl)thiophene-2-sulfonyl chloride (N/A) C₁₀H₇ClO₄S₃ 338.82 Ph-SO₂ (5), SO₂Cl (2) Dual sulfonyl groups for cross-coupling reactions .
5-Methylthiophene-2-sulfonyl chloride (N/A) C₅H₅ClO₂S₂ 196.68 CH₃ (5), SO₂Cl (2) Methyl group increases lipophilicity for drug design .
5-(2-Methylthiazol-4-yl)thiophene-2-sulfonyl chloride (215434-25-6) C₈H₆ClNO₂S₃ 296.78 Thiazole (5), SO₂Cl (2) Nitrogen-rich for antimicrobial agents .
5-Bromo-2-methylthiophene-3-sulfonyl chloride (82834-48-8) C₅H₄BrClO₂S₂ 291.58 Br (5), CH₃ (2), SO₂Cl (3) Bromine’s bulkiness alters substitution patterns .

Key Differences:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., Cl, SO₂Cl): Increase electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., amidation) .
  • Aromatic Extensions : Benzo[b]thiophene derivatives (e.g., CAS 166964-33-6) exhibit higher thermal stability due to extended conjugation .
  • Halogen Variations : Bromine (CAS 82834-48-8) offers slower substitution kinetics compared to chlorine, while fluorine (CAS 108158-05-0) enables unique bioorthogonal reactions .

Applications :

  • Pharmaceuticals : Thiazole-containing derivatives (e.g., CAS 215434-25-6) show promise in antimicrobials due to heterocyclic nitrogen .
  • Materials Science : Phenylsulfonyl groups (CAS N/A) improve polymer cross-linking efficiency .

Safety and Handling :

  • All sulfonyl chlorides are moisture-sensitive and corrosive. Fluorinated variants may release toxic HF upon hydrolysis, requiring specialized handling .

Research Findings and Trends

  • Synthetic Efficiency : Modifications at the 5-position (e.g., methyl, halogens) optimize reaction yields and selectivity .
  • Drug Development : this compound derivatives are prioritized in CNS drug discovery due to their blood-brain barrier permeability .
  • Sustainability : Recent studies focus on replacing chlorinated solvents in sulfonylation reactions to reduce environmental impact .

Properties

IUPAC Name

5-chlorothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORSTNOXGOXWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370041
Record name 5-Chlorothiophene-2-sulfonyl chloride
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Molecular Weight

217.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2766-74-7
Record name 5-Chloro-2-thiophenesulfonyl chloride
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Record name 5-Chloro-2-thiophenesulfonyl chloride
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Record name 5-Chlorothiophene-2-sulfonyl chloride
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Record name 5-chlorothiophene-2-sulfonyl chloride
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Record name 2-Thiophenesulfonyl chloride, 5-chloro
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Synthesis routes and methods I

Procedure details

An 80-g (0.68 mol) sample of 2-chlorothiophene was added dropwise to a cooled (dry ice/acetone bath, about -10° to -15° C.) and stirred solution of 160 g (1.38 mol) of chlorosulfonic acid. After the addition was completed, the reaction mixture was stirred at 50° C for 2hours, cooled, and then poured into 250 g of ice. The aqueous reaction mixture was extracted with methylene chloride. The methylene chloride extract was washed with saturated aqueous sodium bicarbonate solution, washed with water, dried over magnesium sulfate, and evaporated to give 40 g of 5-chloro-2-thienylsulfonyl chloride.
[Compound]
Name
80-g
Quantity
0.68 mol
Type
reactant
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0 (± 1) mol
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dry ice acetone
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0 (± 1) mol
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160 g
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[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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